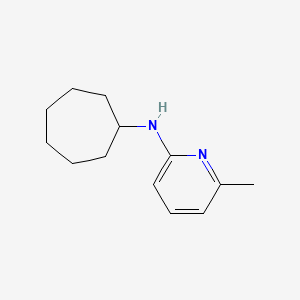![molecular formula C13H20N2O5S B7575355 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide has been used for decades and is still one of the most commonly prescribed drugs in clinical practice.
Mecanismo De Acción
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This results in the excretion of sodium, chloride, and water, leading to diuresis. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid also has a vasodilatory effect, which can reduce blood pressure.
Biochemical and Physiological Effects:
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has several biochemical and physiological effects. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid can also cause metabolic alkalosis, as it increases the excretion of bicarbonate ions. In addition, 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid can cause ototoxicity, which is a potential side effect that affects the hearing and balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has several advantages and limitations for lab experiments. It is a potent diuretic that can be used to study renal and cardiac physiology. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid is also widely available and relatively inexpensive. However, 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has several limitations, such as its potential for causing electrolyte imbalances and ototoxicity. In addition, 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid can interfere with other drugs that are metabolized by the liver.
Direcciones Futuras
There are several future directions for the study of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid. One possible direction is to investigate the potential of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid as a treatment for other conditions, such as heart failure and liver cirrhosis. Another direction is to study the effects of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid on different populations, such as elderly patients and patients with renal impairment. Additionally, further research is needed to understand the mechanisms underlying the potential ototoxicity of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid and to develop strategies to minimize this side effect.
Métodos De Síntesis
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid is synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with 2-(furan-2-yl)propan-2-amine, followed by the cyclization of the resulting intermediate with piperidine. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has been extensively studied in various scientific research applications. It is commonly used in the study of renal physiology, as it acts on the loop of Henle in the kidneys to inhibit the reabsorption of sodium and chloride ions. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has also been used in the study of cardiac physiology, as it can reduce preload and afterload by reducing blood volume and systemic vascular resistance.
Propiedades
IUPAC Name |
1-[1-(furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(9-12-3-2-8-20-12)14-21(18,19)15-6-4-11(5-7-15)13(16)17/h2-3,8,10-11,14H,4-7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGWPVKIPLYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)



![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)